![molecular formula C20H17N5OS B2777362 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 941911-51-9](/img/structure/B2777362.png)

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

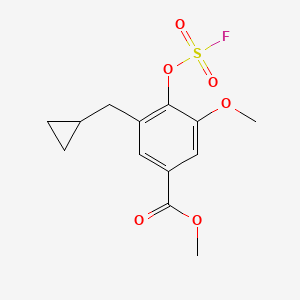

The compound “2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of this compound is C18H17N7O2S . Its average mass is 395.438 Da and its mono-isotopic mass is 395.116455 Da .Chemical Reactions Analysis

The compound has been tested for its inhibitory effect, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib with an IC50 of 0.184 ± 0.01 μM .Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds to 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone focuses on the synthesis and structural characterization of novel pyrimidine derivatives, highlighting their potential in various scientific applications. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, showcasing its structure through X-ray diffraction and spectroscopic techniques. The study also explored the antibacterial activity against various microbial strains, demonstrating the compound's potential in medical research (Lahmidi et al., 2019).

Antimicrobial and Antitumor Potential

Several studies have synthesized novel pyrimidine derivatives to evaluate their antimicrobial and antitumor potentials. For example, Suresh et al. (2016) synthesized new thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, testing their antibacterial and antifungal activities, and found significant biological activity against tested microorganisms (Suresh et al., 2016). Similarly, Edrees and Farghaly (2017) prepared compounds with potent antitumor activity against liver and breast cancer cell lines, underscoring the role of these derivatives in cancer research (Edrees & Farghaly, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be useful as pharmaceutically active compounds .

Mode of Action

Docking studies of similar compounds have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their improved activity .

Biochemical Pathways

Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have shown good antitumor activities .

Future Directions

The compound has shown potent dual activity against examined cell lines and CDK2, and thus has been selected for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future studies may focus on these aspects to further understand the potential of this compound in cancer treatment.

properties

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)11-25-19-18(23-24-25)20(22-13-21-19)27-12-17(26)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTQMBKVFXDZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)

![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)

![4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2777286.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)

![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

![1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)

![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777300.png)